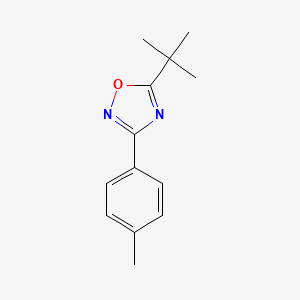

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole

描述

Significance of 1,2,4-Oxadiazole (B8745197) Scaffolds in Heterocyclic Chemistry

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and drug discovery. nih.goviucr.org Its significance stems from several key attributes. The ring is generally stable to metabolic degradation and hydrolysis, which can improve the pharmacokinetic profile of drug candidates. lew.ro Furthermore, the 1,2,4-oxadiazole moiety is considered a bioisostere for ester and amide groups. lew.ronih.gov This means it can mimic the biological activity of these functional groups while offering improved metabolic stability. The scaffold's rigid structure can also aid in the specific orientation of substituents, leading to higher affinity and selectivity for biological targets.

The versatility of the 1,2,4-oxadiazole core is further demonstrated by its presence in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net Beyond pharmaceuticals, these scaffolds are also explored in agrochemistry, with derivatives showing potential as pesticides. pharmaffiliates.com

Overview of Substituted 1,2,4-Oxadiazoles in Academic Contexts

The properties and applications of 1,2,4-oxadiazoles can be finely tuned through the introduction of various substituents at the C3 and C5 positions of the ring. Academic research has extensively explored the synthesis and activity of diversely substituted 1,2,4-oxadiazoles. The introduction of different functional groups can modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its biological activity and physical properties. nih.gov

Synthetic methodologies for creating substituted 1,2,4-oxadiazoles are well-established, with the most common route being the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov This allows for a modular approach to generate large libraries of compounds for screening purposes. The study of structure-activity relationships (SAR) in substituted 1,2,4-oxadiazoles is a prominent theme in academic literature, aiming to optimize their therapeutic potential. nih.govnih.gov

Specific Focus on 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole as a Model System

This compound serves as an excellent model system to understand the fundamental properties of this class of compounds. Its structure incorporates a bulky tert-butyl group at the 5-position and a p-tolyl (para-tolyl) group at the 3-position. The tert-butyl group is a common substituent in medicinal chemistry, often used to introduce steric hindrance, which can influence receptor binding and metabolic stability. The p-tolyl group, an aromatic system with a methyl substituent, can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions.

While extensive research on this specific molecule is not widely published, its synthesis would likely follow established protocols for 3,5-disubstituted 1,2,4-oxadiazoles. A plausible synthetic route would involve the reaction of p-tolylamidoxime with pivaloyl chloride (tert-butyl acyl chloride) or the reaction of pivalamidoxime with p-toluoyl chloride.

The physicochemical properties of this compound can be predicted based on its structure and are summarized in the table below.

| Property | Value |

| CAS Number | 1020253-10-4 |

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents |

| LogP (Predicted) | ~3.5-4.5 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELJJHQDCFHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674369 | |

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-10-4 | |

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Tert Butyl 3 P Tolyl 1,2,4 Oxadiazole and Analogues

Classical and Contemporary Approaches to 3,5-Disubstituted 1,2,4-Oxadiazoles

The synthesis of the 1,2,4-oxadiazole (B8745197) ring has been a subject of extensive research, leading to the development of several reliable and versatile methods. These can be broadly categorized into cyclization reactions involving amidoximes, 1,3-dipolar cycloadditions, and oxidative cyclization strategies.

Amidoxime-Carboxylic Acid Derivatives Cyclization Strategies

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives. This pathway can be executed in a stepwise manner, involving the isolation of an O-acylamidoxime intermediate, or as a more streamlined one-pot procedure.

This classical two-step approach first involves the O-acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. This intermediate is then subjected to thermal or base-catalyzed intramolecular cyclodehydration to furnish the 1,2,4-oxadiazole ring. The isolation of the O-acylamidoxime allows for purification, which can lead to a cleaner final product. Various reagents and conditions have been developed to promote the cyclization step, often requiring heating in solvents like pyridine (B92270) or dimethylformamide (DMF).

Table 1: Examples of 1,2,4-Oxadiazole Synthesis via O-Acylation and Cyclization

| Amidoxime (R¹) | Acylating Agent (R²) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzamidoxime | Benzoyl chloride | Pyridine, reflux | 3,5-Diphenyl-1,2,4-oxadiazole | Good | researchgate.net |

| 4-Methoxybenzamidoxime | Acetic anhydride | Heat | 3-(4-Methoxyphenyl)-5-methyl-1,2,4-oxadiazole | High | researchgate.net |

| Thiophene-2-amidoxime | 2-Naphthoyl chloride | Pyridine, rt | 3-(Thiophen-2-yl)-5-(naphthalen-2-yl)-1,2,4-oxadiazole | 85 | researchgate.net |

To improve efficiency and reduce reaction times, numerous one-pot procedures have been developed. acs.org These methods combine the acylation and cyclization steps without the isolation of the intermediate O-acylamidoxime. acs.org This is typically achieved by using coupling agents that activate the carboxylic acid in situ, followed by cyclization, often promoted by a base or by heating. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). acs.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. organic-chemistry.org

Table 2: Examples of One-Pot Synthesis of 1,2,4-Oxadiazoles

| Amidoxime/Nitrile (R¹) | Carboxylic Acid/Derivative (R²) | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzonitrile, NH₂OH·HCl | Benzoic acid | EDC, HOAt, TEA, DMF, 100°C | 3,5-Diphenyl-1,2,4-oxadiazole | Moderate | acs.org |

| 4-Chlorobenzamidoxime | 4-Nitrobenzoic acid | EDC·HCl, CH₂Cl₂, 110°C | 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | High | acs.org |

| Benzonitrile, NH₂OH·HCl | Meldrum's acid | Microwave, solvent-free | 3-Phenyl-5-methyl-1,2,4-oxadiazole | 92 | organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and a nitrile is a fundamental and direct method for constructing the 1,2,4-oxadiazole ring. nih.govrsc.orgresearchgate.net Nitrile oxides are highly reactive intermediates that are typically generated in situ from precursors such as hydroximoyl chlorides (by dehydrochlorination with a base) or nitroalkanes. organic-chemistry.org The regioselectivity of the cycloaddition is influenced by the electronic properties of both the nitrile oxide and the nitrile. Generally, electron-deficient nitriles react readily with a wide range of nitrile oxides. rsc.org

Table 3: Examples of 1,2,4-Oxadiazole Synthesis via 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor (R¹) | Nitrile (R²) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzohydroximoyl chloride | Acetonitrile (B52724) | Et₃N, THF | 3-Phenyl-5-methyl-1,2,4-oxadiazole | Good | nih.gov |

| 4-Nitrobenzohydroximoyl chloride | Benzonitrile | Base | 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole | High | rsc.org |

| 2-Methyl-4-nitro-3-isoxazolin-5(2H)-one | p-Tolunitrile | THF, rt | 3-(N-Methylcarbamoyl)-5-(p-tolyl)-1,2,4-oxadiazole | 85 | rsc.org |

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an alternative route to 1,2,4-oxadiazoles, often from precursors that are readily available. nih.govmdpi.com One such approach involves the oxidative cyclization of N-acylamidines or related species. researchgate.net Reagents like N-bromosuccinimide (NBS) or iodine can promote the formation of an N-O bond through an intramolecular cyclization-elimination sequence. researchgate.net Another strategy is the copper-catalyzed cascade reaction of amidines with methylarenes. mdpi.com These methods are advantageous as they often proceed under mild conditions.

Table 4: Examples of 1,2,4-Oxadiazole Synthesis via Oxidative Cyclization

| Substrate | Oxidant/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzoylbenzamidine | NBS, DBU | Ethyl acetate, rt | 3,5-Diphenyl-1,2,4-oxadiazole | 99 | researchgate.net |

| N-(4-Chlorobenzoyl)benzamidine | NBS, DBU | Ethyl acetate, rt | 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole | 95 | researchgate.net |

| N-Benzyl benzamidoxime | I₂, K₂CO₃ | CH₂Cl₂, rt | 3,5-Diphenyl-1,2,4-oxadiazole | 80 | mdpi.com |

Targeted Synthesis of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole Structural Motif

This proposed synthesis leverages the well-established two-step O-acylation/cyclization strategy. The reaction of p-toluamidoxime with pivaloyl chloride in the presence of a base like pyridine would yield the O-acylamidoxime intermediate. Subsequent heating of this intermediate would induce intramolecular cyclodehydration to afford the target compound, this compound. This approach is supported by the successful synthesis of similar structures, such as 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole from p-toluamidoxime and benzoyl chloride.

An alternative one-pot approach could involve the reaction of p-toluamidoxime with pivalic acid using a coupling agent like EDC in a suitable solvent such as DMF, followed by heating to facilitate cyclization. The synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole from tert-butylamidoxime and 4-vinylbenzoic acid using carbonyldiimidazole (CDI) as the activating agent further supports the feasibility of this general strategy.

Precursor Synthesis: Amidoxime Derivatives Bearing tert-Butyl and p-Tolyl Groups

The cornerstone of the most common synthetic route to this compound is the preparation of the requisite precursors: a p-tolyl amidoxime and a tert-butyl-containing acylating agent, or vice-versa. The synthesis of the amidoxime is a critical first step.

p-Tolylamidoxime Synthesis: This precursor is typically synthesized from p-tolunitrile. The general method involves the reaction of the nitrile with hydroxylamine (B1172632), often in the presence of a base. For instance, a common procedure involves refluxing the nitrile with hydroxylamine hydrochloride and a base like triethylamine (B128534) in a solvent such as ethanol. researchgate.net

tert-Butyl Amidoxime Synthesis: Similarly, the tert-butyl amidoxime can be prepared from trimethyl acetonitrile (pivalonitrile) and hydroxylamine. This reaction is often carried out by refluxing the starting materials in a suitable solvent like 2-propanol. lew.ro

The general reaction for amidoxime synthesis is as follows: R-C≡N + NH₂OH → R-C(=NOH)NH₂

Once the amidoxime is prepared (e.g., p-tolylamidoxime), it is reacted with an activated form of pivalic acid (trimethylacetic acid) to form the O-acylamidoxime intermediate, which then cyclizes to yield the target compound. researchgate.netlew.ro

Table 1: Key Precursors for this compound Synthesis

| Precursor Type | Compound Name | Starting Material |

| Amidoxime | N'-hydroxy-4-methylbenzimidamide (p-tolylamidoxime) | 4-methylbenzonitrile (p-tolunitrile) |

| Amidoxime | N'-hydroxy-2,2-dimethylpropanimidamide (tert-butyl amidoxime) | 2,2-dimethylpropanenitrile (pivalonitrile) |

| Carboxylic Acid Derivative | Pivaloyl chloride | Pivalic acid |

| Carboxylic Acid Derivative | 4-methylbenzoyl chloride (p-tolyl chloride) | 4-methylbenzoic acid |

Optimization of Reaction Conditions for Regioselective Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via the acylation of amidoximes followed by cyclodehydration is a powerful method, but it requires careful control to ensure high yields and regioselectivity. nih.gov Optimization of reaction conditions—including catalysts, solvents, temperature, and reaction time—is crucial.

One-pot procedures have been developed to streamline the synthesis. A notable advancement is the use of a superbase medium like NaOH/DMSO at room temperature, which facilitates the reaction between amidoximes and carboxylic acid esters. mdpi.comnih.gov This approach avoids the need for harsh conditions or complex reagents and allows for the formation of the 1,2,4-oxadiazole core in a single step from the precursors. nih.gov

Catalyst systems have also been a focus of optimization. The combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org This system demonstrates excellent catalytic activity, achieving high yields in solvents like DMF at 80°C. organic-chemistry.org The choice of nitrile can also direct the synthesis; for example, using acetonitrile as the solvent can selectively produce 5-methyl substituted oxadiazoles. organic-chemistry.org

Table 2: Comparison of Optimized Reaction Conditions for 1,2,4-Oxadiazole Synthesis

| Method | Catalyst/Reagent | Solvent | Temperature | Key Advantages |

| Superbase Medium | NaOH | DMSO | Room Temperature | One-pot, mild conditions, avoids intermediate isolation. mdpi.comnih.gov |

| Lewis/Brønsted Acid | PTSA-ZnCl₂ | DMF | 80°C | High yields, cost-effective, tolerates diverse functional groups. organic-chemistry.org |

| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | DMF | Room Temperature | Facilitates both O-acylation and cyclodehydration, allows for simple purification. lew.ro |

| Vilsmeier Reagent | POCl₃/DMF | CH₂Cl₂ | Room Temperature | One-pot from carboxylic acids, good to excellent yields. mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing 1,2,4-oxadiazoles. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Microwave-assisted synthesis is a prominent green technique that significantly reduces reaction times and often increases product yields compared to conventional heating. researchgate.netnih.govjusst.org For example, the one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another green strategy involves the use of heterogeneous, metal-free catalysts like graphene oxide (GO), which can function as both a solid acid catalyst and an oxidizing agent, facilitating the synthesis under mild conditions. nih.gov

Other sustainable methods include:

Solvent-free reactions: Conducting reactions by grinding or milling solid reagents (mechanochemistry) can increase reaction rates and yields while eliminating the need for solvents. nih.gov

Photoredox Catalysis: The use of visible light and an organic dye photoredox catalyst enables [3+2]-cycloaddition reactions under environmentally friendly conditions, although yields may be moderate. nih.gov

Silica-supported synthesis: Using silica (B1680970) gel as a solid support under microwave irradiation provides a new, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring. nih.gov

These green protocols not only reduce the environmental impact but also often lead to more efficient and economical synthetic processes. jusst.org

Solid-Phase Synthesis Techniques for 1,2,4-Oxadiazole Derivatives

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the potential for automation. This technique has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives. The general strategy involves immobilizing one of the precursors, typically the amidoxime or the carboxylic acid, onto a solid support (resin).

The core reaction chemistry mirrors solution-phase methods, primarily the acylation of an amidoxime followed by cyclodehydration. mdpi.com In a typical solid-phase approach, a resin-bound carboxylic acid can be activated and then reacted with a solution of an amidoxime (e.g., p-tolylamidoxime). Alternatively, a resin-bound amidoxime can be treated with an activated carboxylic acid derivative (e.g., pivaloyl chloride). The subsequent cyclization to form the 1,2,4-oxadiazole ring is often induced by heating. Finally, the desired product is cleaved from the resin. Photochemical methods have also been adapted for solid-phase chemistry, providing a mild and efficient means for generating key intermediates or cleaving products from the support. researchgate.net The application of SPOS is particularly valuable in combinatorial chemistry for the rapid generation of diverse 1,2,4-oxadiazole libraries for drug discovery programs. mdpi.com

Elucidation of Chemical Reactivity and Transformation Pathways

Reactions Involving the tert-Butyl Substituent

The tert-butyl group is a bulky alkyl substituent that is generally stable and unreactive. Its primary influence is steric, potentially hindering the approach of reagents to the C5 position of the oxadiazole ring. Direct transformations of the tert-butyl group itself, such as oxidation or substitution, require harsh conditions and are not common pathways under standard organic synthesis conditions. Reactions typically seen with other alkyl groups, like free-radical halogenation, are less favorable due to the absence of easily abstractable primary or secondary hydrogens.

| Reaction Type | Reagents/Conditions | Expected Outcome on the tert-Butyl Group |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | Generally unreactive; potential for fragmentation under very harsh conditions. |

| Halogenation | Radical initiators (e.g., NBS, light) | Unlikely due to the lack of abstractable hydrogens. |

Transformations at the p-Tolyl Moiety

The p-tolyl group consists of a benzene ring substituted with a methyl group. This moiety is susceptible to electrophilic aromatic substitution and reactions involving the methyl group. The oxadiazole ring acts as an electron-withdrawing group, which deactivates the attached p-tolyl ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to the methyl group (and meta to the oxadiazole ring).

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the tolyl ring. The directing effects of the methyl group (activating, ortho-, para-directing) and the oxadiazole ring (deactivating, meta-directing) are competing. The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile.

Reactions of the Methyl Group: The benzylic protons of the methyl group are susceptible to radical halogenation or oxidation.

Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator can introduce a halogen to the methyl group, forming a benzylic halide.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid.

| Reaction Type | Reagents/Conditions | Expected Product |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the tolyl ring. |

| Bromination | Br₂/FeBr₃ | Introduction of a bromine atom onto the tolyl ring. |

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN) | 5-tert-Butyl-3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole |

| Oxidation | KMnO₄, heat | 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)benzoic acid |

Ring-Opening and Rearrangement Mechanisms

The 1,2,4-oxadiazole (B8745197) ring is known for its propensity to undergo ring-opening and rearrangement reactions, driven by its low aromaticity and the labile O-N bond. researchgate.netosi.lv

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is common for 1,2,4-oxadiazoles. A nucleophile attacks an electrophilic carbon atom (C3 or C5), leading to the cleavage of the weak O-N bond. The resulting open-chain intermediate can then cyclize to form a new, often more stable, heterocyclic system. chim.it For example, reaction with hydrazine could potentially lead to the formation of triazole derivatives. chim.it

Boulton-Katritzky Rearrangement (BKR): The Boulton-Katritzky rearrangement is a well-documented thermal or photochemical transformation of 1,2,4-oxadiazoles. chim.it It involves an internal nucleophilic substitution where a nucleophilic atom within a side chain at C3 or C5 attacks the N2 or O1 atom of the ring, leading to a new heterocyclic structure. chim.it For 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole to undergo a classic BKR, a side chain containing a nucleophilic center would need to be introduced, for instance, by modifying the p-tolyl group.

Reductive Cleavage: The weak O-N bond is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., H₂/Pd) or treatment with other reducing agents can cleave this bond, typically leading to the formation of amidine and ketone/amide fragments.

| Mechanism | Trigger | General Outcome |

| ANRORC | Strong nucleophile | Formation of a new heterocyclic ring (e.g., triazoles, indazoles). chim.it |

| Boulton-Katritzky | Heat or light (with appropriate substituent) | Isomerization to a different heterocyclic system. chim.it |

| Reductive Cleavage | Reducing agents (e.g., H₂/Pd) | Cleavage of the O-N bond to form open-chain products. |

Catalytic Applications in Organic Transformations

While specific catalytic applications for this compound are not extensively documented in the literature, related heterocyclic structures, particularly azoles, are used in catalysis. For instance, azole derivatives can serve as ligands in copper-catalyzed cross-coupling reactions. acs.org The nitrogen atoms in the oxadiazole ring possess lone pairs of electrons that could potentially coordinate with metal centers. However, the stability of the ring under catalytic conditions, especially at elevated temperatures, might be a limiting factor due to the potential for ring-opening reactions. Further research would be required to explore its utility as a ligand or organocatalyst in organic transformations.

Advanced Spectroscopic and Spectrometric Characterization of 5 Tert Butyl 3 P Tolyl 1,2,4 Oxadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the tert-butyl and p-tolyl moieties. The nine equivalent protons of the tert-butyl group should appear as a sharp singlet, typically in the upfield region around 1.45 ppm. The p-tolyl group will present a characteristic AA'BB' system for the aromatic protons, appearing as two doublets in the range of 7.2-8.1 ppm, and a singlet for the methyl protons around 2.4 ppm.

The ¹³C NMR spectrum provides insight into the carbon framework. The two quaternary carbons of the 1,2,4-oxadiazole (B8745197) ring are expected at approximately 168 ppm (C3, attached to the tolyl group) and 176 ppm (C5, attached to the tert-butyl group), based on data from analogous structures. scispace.com The carbons of the p-tolyl and tert-butyl groups will resonate at their characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| tert-Butyl | -C(CH₃)₃ | 1.45 (s, 9H) | 28.5 |

| -C (CH₃)₃ | 33.0 | ||

| p-Tolyl | Ar-CH₃ | 2.40 (s, 3H) | 21.5 |

| Ar-H (ortho to oxadiazole) | 7.95 (d, J=8.0 Hz, 2H) | 128.0 | |

| Ar-H (meta to oxadiazole) | 7.30 (d, J=8.0 Hz, 2H) | 129.8 | |

| Ar-C (ipso, attached to oxadiazole) | 124.0 | ||

| Ar-C (para, attached to CH₃) | 143.0 | ||

| Oxadiazole | C3 | 168.0 | |

| C5 | 176.0 |

To confirm these assignments and establish unambiguous connectivity, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A clear cross-peak would be observed between the ortho- and meta-protons of the p-tolyl ring, confirming their neighboring relationship within the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the proton signals of the tert-butyl and p-tolyl groups to their corresponding carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for structural confirmation would include:

A correlation from the tert-butyl protons (-C(CH ₃)₃) to the C5 of the oxadiazole ring and the quaternary carbon of the tert-butyl group.

Correlations from the ortho-protons of the p-tolyl ring to the C3 of the oxadiazole ring.

A correlation from the tolyl methyl protons to the para-carbon of the aromatic ring.

Quantitative NMR (qNMR) serves as a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself. By adding a known amount of an internal standard with a well-resolved signal (e.g., maleic anhydride (B1165640) or dimethyl sulfone) to a precisely weighed sample, the purity can be calculated by comparing the integral of a specific analyte proton signal (such as the tert-butyl singlet) to the integral of the standard's signal.

Furthermore, ¹H NMR is an invaluable tool for real-time or near real-time reaction monitoring. During the synthesis of the target compound, aliquots can be taken from the reaction mixture and analyzed. The progress can be tracked by observing the disappearance of signals from starting materials (e.g., p-toluamidoxime) and the concurrent appearance and increase in intensity of the characteristic product signals. This allows for precise determination of reaction completion and can provide insights into the formation of any byproducts.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₆N₂O), the calculated exact mass is 216.1263 Da. An HRMS measurement confirming this value provides strong evidence for the compound's identity.

Both EI and ESI are common ionization techniques, but they provide different types of information. stackexchange.comemory.edu

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically results in minimal fragmentation and predominantly produces the protonated molecule, [M+H]⁺, at m/z 217.1336. emory.edu This is crucial for confirming the molecular weight of the compound.

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺• at m/z 216.1263) and extensive, predictable fragmentation. stackexchange.com The fragmentation pattern is a molecular fingerprint that provides significant structural information. For 1,2,4-oxadiazoles, a characteristic fragmentation pathway involves the cleavage of the heterocyclic ring. researchgate.netnih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to further confirm the molecular structure by isolating a specific precursor ion (typically the [M+H]⁺ ion from ESI) and inducing its fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions reveal the connectivity of the molecule's building blocks.

The primary fragmentation of the 1,2,4-oxadiazole ring involves cleavage across the O1-C5 and C3-N4 bonds or the N2-C3 and O1-C5 bonds. researchgate.netresearchgate.net For this compound, this would lead to the formation of characteristic fragment ions corresponding to the p-tolyl and tert-butyl moieties.

Table 2: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 217.13 | 160.08 | C₄H₉• (tert-butyl radical) | [3-p-tolyl-1,2,4-oxadiazol-5-yl]⁺ cation |

| 217.13 | 119.09 | C₅H₈N₂ (tert-butyl nitrile + N₂) | [p-tolyl-C≡O]⁺ (p-toluoyl cation) |

| 217.13 | 91.05 | C₅H₈N₂O (oxadiazole ring fragment) | [C₇H₇]⁺ (tropylium ion) |

| 217.13 | 57.07 | C₈H₇N₂O (p-tolyl-oxadiazole fragment) | [C₄H₉]⁺ (tert-butyl cation) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

The FTIR spectrum is expected to show strong absorptions corresponding to the various bond vibrations. Key signals would include C-H stretching from the aliphatic tert-butyl group (around 2960 cm⁻¹) and the aromatic/methyl p-tolyl group (around 3030 cm⁻¹ and 2920 cm⁻¹, respectively). The C=N and C=C stretching vibrations of the oxadiazole and tolyl rings are expected in the 1500-1650 cm⁻¹ region. Vibrations specific to the 1,2,4-oxadiazole ring, such as C-O-C and N-O stretches, would appear in the fingerprint region (below 1400 cm⁻¹). rsc.org

Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the p-disubstituted tolyl ring, often give a strong Raman signal. The C=N and N-O vibrations of the oxadiazole ring would also be Raman active. researchgate.net The complementary nature of these techniques is invaluable for a full vibrational assignment.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (FTIR / Raman) |

| ~3030 | Aromatic C-H Stretch | Medium / Medium |

| ~2960 | Aliphatic C-H Stretch (tert-butyl) | Strong / Medium |

| ~1610 | Aromatic C=C Stretch | Strong / Strong |

| ~1580 | C=N Stretch (Oxadiazole) | Strong / Medium |

| ~1450 | C-H Bending (tert-butyl, CH₃) | Medium / Medium |

| ~1370 | C-O Stretch (Oxadiazole) | Strong / Weak |

| ~1250 | Ring Breathing (p-tolyl) | Weak / Strong |

| ~1020 | N-O Stretch (Oxadiazole) | Medium / Weak |

| ~830 | C-H Out-of-plane Bending (p-disubstituted ring) | Strong / Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

The electronic absorption and emission properties of this compound are dictated by the π-conjugated system formed by the p-tolyl group and the 1,2,4-oxadiazole ring. Generally, 3,5-disubstituted 1,2,4-oxadiazoles exhibit absorption bands in the ultraviolet region, which are attributable to π → π* electronic transitions. The specific position and intensity of these absorptions are influenced by the nature of the substituents and the solvent used.

While specific experimental data for this compound is not available, the photophysical properties of analogous 1,3,4-oxadiazole (B1194373) derivatives provide valuable insights. For instance, compounds with similar aromatic and aliphatic substitutions display strong absorption in the UV region and exhibit fluorescence, often with high quantum yields. The tert-butyl group, being an electron-donating alkyl group, is expected to have a minor electronic effect on the main chromophore.

The fluorescence of such compounds typically originates from the lowest singlet excited state (S₁) and is sensitive to the molecular environment. The emission spectra of oxadiazole derivatives are often characterized by a single broad band, and the Stokes shift (the difference between the absorption and emission maxima) provides information about the change in geometry between the ground and excited states.

A representative data set for a related 1,3,4-oxadiazole derivative is presented below to illustrate the typical photophysical characteristics.

Table 1: Representative Photophysical Data of a Related Oxadiazole Derivative in Chloroform

| Parameter | Value |

|---|---|

| Absorption Maximum (λabs) | 302 nm |

| Molar Absorptivity (ε) | N/A |

| Emission Maximum (λem) | 365 nm |

| Stokes Shift | 63 nm |

| Fluorescence Quantum Yield (ΦF) | 0.62 |

Note: Data is for a representative 1,3,4-oxadiazole derivative and is intended to provide an illustrative example of the expected photophysical properties.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Although the crystal structure of this compound has not been reported, the crystallographic data of its isomer, 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole, offers a close approximation of the expected molecular geometry and packing. nih.goviucr.org In this related structure, the central oxadiazole ring is nearly planar, and the attached aromatic rings are twisted with respect to this plane. nih.goviucr.org The dihedral angle between the oxadiazole ring and the p-tolyl ring is relatively small, while the angle with the tert-butylphenyl ring is larger, likely due to steric hindrance from the bulky tert-butyl group. nih.goviucr.org

Table 2: Crystallographic Data for the Isomeric Compound 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₀N₂O |

| Molecular Weight | 292.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.886 (9) |

| b (Å) | 10.613 (9) |

| c (Å) | 16.093 (13) |

| β (°) | 99.14 (2) |

| Volume (ų) | 1667 (2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.163 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.07 |

Note: This data is for the structural isomer 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole and serves as a model for the expected crystallographic parameters of the target compound. nih.goviucr.org

Computational and Theoretical Investigations of 5 Tert Butyl 3 P Tolyl 1,2,4 Oxadiazole

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1,2,4-oxadiazole (B8745197) derivatives, DFT is frequently used to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). mdpi.combohrium.com

A typical DFT study on 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, which provides precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites susceptible to electrophilic and nucleophilic attack.

Calculation of Quantum Chemical Descriptors: Determining properties like ionization potential, electron affinity, electronegativity, and global hardness, which further characterize the molecule's reactivity.

Below is a hypothetical data table illustrating the type of information a DFT study would yield.

| Parameter | Hypothetical Value | Description |

| Total Energy | E (Hartrees) | The total electronic energy of the optimized geometry. |

| HOMO Energy | E (eV) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | E (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | ΔE (eV) | Difference in energy between HOMO and LUMO. |

| Dipole Moment | µ (Debye) | A measure of the molecule's overall polarity. |

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used for high-accuracy calculations of molecular properties and for validating DFT results. For the target molecule, these methods would be applied to obtain precise calculations of electron correlation effects, which are important for accurately predicting reaction energies and barriers.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on the rotation around the single bonds connecting the p-tolyl and tert-butyl groups to the oxadiazole ring. This analysis identifies the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time. mdpi.compensoft.net An MD simulation for this compound would:

Simulate the movement of atoms in the molecule in a simulated physiological environment (e.g., in a water box).

Provide insights into the stability of different conformations and the flexibility of the molecule.

Help understand how the molecule might interact with biological targets, such as enzymes or receptors, by analyzing its dynamic behavior in the binding site. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic degradation pathways. The most common synthetic routes for 1,2,4-oxadiazoles involve the cyclization of O-acylamidoximes or 1,3-dipolar cycloadditions. researchgate.netchim.it

A computational study of its synthesis mechanism would involve:

Mapping the potential energy surface of the reaction.

Identifying the structures of reactants, transition states, intermediates, and products.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. While a QSAR/QSPR study requires data for a series of related compounds, this compound could be included as a data point in a larger study of substituted 1,2,4-oxadiazoles. nih.govresearchgate.net

A typical 3D-QSAR study on a series of 1,2,4-oxadiazole derivatives would generate contour maps indicating where certain properties should be modified to enhance activity. iaea.org

| Model Feature | Implication for this compound |

| Steric Fields | Indicates regions where bulky groups (like tert-butyl) may increase or decrease activity. |

| Electrostatic Fields | Shows where electropositive or electronegative substituents on the p-tolyl ring could improve biological interactions. |

These models are valuable in medicinal chemistry for guiding the design of new, more potent analogues. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model and confirm the molecule's structure. For this compound, this would include:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) and coupling constants.

IR Spectroscopy: Predicting the vibrational frequencies corresponding to different functional groups (e.g., C=N, C-O, aromatic C-H).

UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths (λmax).

Comparison of these predicted spectra with experimentally obtained spectra is a crucial step in the characterization of newly synthesized compounds.

Advanced Applications of 1,2,4 Oxadiazole Scaffolds in Materials Science

Optoelectronic Materials: Electron Transport and Luminescent Properties

Derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, have been shown to possess high electron-accepting properties and exhibit strong fluorescence with high quantum yields, making them attractive for organic electroluminescent devices. nih.gov For instance, 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole has been used in OLEDs, demonstrating the potential of the oxadiazole core in such applications. sigmaaldrich.com While specific data for 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is not extensively documented in this exact context, the inherent properties of the oxadiazole ring suggest its potential for similar applications.

The luminescent properties of oxadiazole derivatives are also noteworthy. They often exhibit bright luminescence, particularly in the blue-green region of the electromagnetic spectrum, which is a desirable characteristic for emissive layers in OLEDs. researchgate.net The specific emission characteristics can be tuned by modifying the substituents on the oxadiazole ring, offering a pathway to a wide range of colors for display technologies.

Polymeric Systems and Organic Frameworks

Applications in Nonlinear Optics (NLO)

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optical data storage, optical communications, and optical computing. ias.ac.in Organic molecules, including derivatives of 1,3,4-oxadiazole, have been investigated for their NLO properties due to their potential for high molecular hyperpolarizabilities. ias.ac.in

The design of NLO materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure. The oxadiazole ring can act as an effective acceptor group in such systems. Studies on D–π–A substituted bis-1,3,4-oxadiazoles have shown good non-linear optical responses. researchgate.net The third-order nonlinear susceptibilities of some oxadiazole derivatives have been found to be on the order of 10-12 esu. researchgate.net

Functional Materials with Tunable Properties

The versatility of the 1,2,4-oxadiazole (B8745197) scaffold allows for the creation of functional materials with tunable properties. By carefully selecting the substituents on the oxadiazole ring, it is possible to modify the electronic, optical, and physical properties of the resulting compound. This tunability is a key advantage in the design of materials for specific applications.

For example, the introduction of different aryl groups at the 3- and 5-positions of the 1,2,4-oxadiazole ring can influence the molecule's planarity and crystal packing, which in turn affects its solid-state properties. nih.gov This principle is crucial for the design of materials with specific charge transport or luminescent characteristics.

Electrochemical Applications and Energy Storage

The electrochemical properties of oxadiazole derivatives suggest their potential use in energy storage applications. The redox behavior of these compounds can be exploited in the development of new battery materials or as components in electrochemical sensors.

Pharmacophore Analysis and Structure Activity Relationship Sar Elucidation

Bioisosteric Replacement Strategies Involving the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a crucial pharmacophore in drug design due to its unique physicochemical properties. It is frequently employed as a bioisostere for ester and amide functionalities. researchgate.net This substitution is advantageous because the 1,2,4-oxadiazole core is resistant to hydrolysis by esterases, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate. researchgate.netresearchgate.net

Bioisosteric replacement strategies often involve substituting the 1,2,4-oxadiazole core with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring, or other heterocyclic systems to fine-tune a compound's properties. rsc.org While structurally similar, these isomers can impart significant differences in physical and pharmaceutical characteristics. researchgate.netrsc.org For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation by human liver microsomes. rsc.org However, this change can also impact binding affinity; in a series of cannabinoid receptor 2 (CB2) ligands, the 1,3,4-oxadiazole derivatives showed a 10- to 50-fold reduction in CB2 affinity compared to their 1,2,4-oxadiazole counterparts. rsc.org Conversely, the strategic introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for other groups has successfully yielded potent and selective inhibitors for enzymes like human monoamine oxidase B (MAO B). nih.gov

These studies underscore that while oxadiazole isomers are common bioisosteres, they are not always interchangeable, and the choice of a specific core must be carefully considered to optimize biological activity and drug-like properties. rsc.org

| Feature | 1,2,4-Oxadiazole (as Ester/Amide Bioisostere) | 1,3,4-Oxadiazole (Isomeric Replacement) |

| Metabolic Stability | High resistance to hydrolysis by esterases. researchgate.net | May offer reduced metabolic degradation. rsc.org |

| Polarity | Generally lipophilic, depending on substituents. | Tends to have higher polarity. rsc.org |

| Hydrogen Bonding | Nitrogen atoms act as hydrogen bond acceptors. rsc.orgresearchgate.net | Differences in H-bond acceptor/donor strength compared to 1,2,4-isomer. rsc.org |

| Biological Activity | Can confer high affinity and selectivity. nih.gov | Can lead to reduced affinity depending on the target. rsc.org |

Influence of tert-Butyl and p-Tolyl Substituents on Molecular Interactions

The biological activity and target recognition of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole are significantly influenced by its two key substituents: the bulky, lipophilic tert-butyl group at the 5-position and the p-tolyl group at the 3-position.

The tert-butyl group is a large, non-polar moiety that primarily engages in van der Waals forces and hydrophobic interactions within a target's binding pocket. Its significant steric bulk can enforce a specific conformation on the molecule and provide a strong anchoring point in a complementary hydrophobic sub-pocket of a receptor or enzyme. Furthermore, the aliphatic C-H bonds of the tert-butyl group can participate in weaker C-H···π interactions with aromatic residues of a target protein. rsc.org

Together, these two substituents define the molecule's steric and electronic profile, guiding its orientation within a binding site and contributing significantly to its binding affinity and selectivity through a combination of hydrophobic, van der Waals, and π-system interactions.

Mechanistic Insights into Ligand-Target Recognition (e.g., enzyme inhibition mechanisms)

The structural features of this compound suggest a clear mechanism for ligand-target recognition, particularly in the context of enzyme inhibition. The molecule's design allows for a multi-point interaction model within an enzyme's active site.

Hydrogen Bonding via the Oxadiazole Core : The nitrogen atoms of the 1,2,4-oxadiazole ring are effective hydrogen bond acceptors. researchgate.net This allows the core of the molecule to anchor itself to specific amino acid residues in a target's active site that can act as hydrogen bond donors, such as histidine, serine, or threonine. For example, in studies of 1,2,4-oxadiazole derivatives inhibiting butyrylcholinesterase, hydrogen bonds were observed between the oxadiazole ring and residues His438 and Ser198. researchgate.net

Hydrophobic Pocket Occupancy : The tert-butyl and p-tolyl substituents are highly lipophilic and are critical for occupying hydrophobic pockets within the binding site. The bulky tert-butyl group can fit into a large, non-polar cavity, while the p-tolyl group can occupy a separate, often aromatic-rich, pocket. This dual occupancy of hydrophobic regions contributes significantly to the binding energy and can enhance inhibitor potency and selectivity. researchgate.net

This combination of directed hydrogen bonding from the heterocyclic core and extensive hydrophobic interactions from the substituents provides a strong and specific binding mode, which is a common mechanism for the inhibition of various enzymes by small molecules.

Computational Docking and Binding Affinity Predictions

Computational docking simulations are a powerful tool for predicting the binding conformation and affinity of ligands like this compound to a biological target. Such studies on structurally related 1,2,4-oxadiazole derivatives have provided valuable insights into their interactions at an atomic level. researchgate.netnih.govnih.gov

In a typical docking simulation, the molecule would be placed into the active site of a target protein. The simulation would then explore various possible conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy.

Based on studies of analogous inhibitors, a docking simulation of this compound would likely predict the following:

The 1,2,4-oxadiazole ring forming hydrogen bonds with key polar residues in the active site. For instance, in a simulation with butyrylcholinesterase (PDB: 1P0I), the nitrogen atoms of the oxadiazole ring were predicted to form hydrogen bonds with His438 and Thr120. researchgate.net

The p-tolyl group extending into a hydrophobic acyl pocket, making lipophilic contacts. researchgate.net

The table below summarizes findings from a docking study of a similar 1,2,4-oxadiazole derivative (Compound 6n) in the active site of butyrylcholinesterase, illustrating the types of interactions that can be predicted. researchgate.net

| Molecular Moiety | Interacting Residue(s) in BuChE | Type of Interaction | Predicted Binding Affinity (IC₅₀) |

| 1,2,4-Oxadiazole Ring | His438, Ser198, Thr120 | Hydrogen Bond | \multirow{2}{*}{5.07 µM} |

| 4-Methyl Benzene (p-tolyl analog) | Acyl Pocket (Trp82) | Lipophilic Interactions | |

| Benzyl Ring (analogous substituent) | Phe329 | Hydrophobic Interactions |

These computational predictions are instrumental in rationalizing observed structure-activity relationships and guiding the design of new analogs with improved binding affinity. researchgate.net

Design Principles for Modulating Molecular Properties via Substituent Effects

The rational design of analogs based on the this compound scaffold relies on understanding how modifications to the substituents affect key molecular properties. The goal is to optimize potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME).

Enhancing Binding Affinity : To improve binding, substituents can be modified to create more specific interactions. For example, replacing the methyl group on the p-tolyl ring with a methoxy (B1213986) or trifluoromethyl group would alter its electronic properties and could lead to new hydrogen bonding or electrostatic interactions with the target.

Improving Selectivity : Selectivity for a specific target over others can be achieved by exploiting differences in the topology of their binding sites. If an off-target has a smaller hydrophobic pocket, reducing the size of the tert-butyl group might disfavor binding to the off-target while retaining affinity for the desired target.

Blocking Metabolic Soft Spots : If a particular position on the molecule is susceptible to metabolic degradation (e.g., oxidation of the tolyl's methyl group), it can be blocked. For instance, replacing the methyl group with a chlorine atom would prevent this metabolic pathway, potentially increasing the compound's half-life.

The following table outlines potential design strategies and their expected impact on molecular properties.

| Design Strategy | Example Modification | Expected Effect on Properties |

| Decrease Lipophilicity/Sterics | Replace tert-butyl with isopropyl | Increased aqueous solubility; may alter binding fit. |

| Increase Lipophilicity | Replace p-tolyl with 4-chlorophenyl | Decreased aqueous solubility; may enhance hydrophobic interactions. |

| Introduce H-bond Donors/Acceptors | Replace p-tolyl with 4-methoxyphenyl | Potential for new hydrogen bonds; alters electronics. |

| Block Metabolism | Replace methyl on p-tolyl with chlorine | Increased metabolic stability. |

By systematically applying these principles, medicinal chemists can rationally modify the lead structure of this compound to develop optimized drug candidates.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with the most common route involving the cyclization of an O-acyl-amidoxime. This intermediate is typically formed from the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative. For the synthesis of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole, this would involve the reaction of p-tolylamidoxime with a pivaloyl derivative (containing the tert-butyl group) or pivalamidoxime with a p-toluoyl derivative.

Future research in this area could focus on developing more efficient, sustainable, and versatile synthetic methods for creating complex derivatives of the title compound. This could include:

One-Pot Syntheses: Developing one-pot procedures that combine the formation of the O-acyl-amidoxime and its subsequent cyclization without the need for isolating the intermediate would significantly improve efficiency and reduce waste. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can often dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound and its derivatives would be a significant advancement for its potential large-scale production.

Green Chemistry Approaches: The exploration of environmentally benign solvents, catalysts, and reaction conditions will be crucial. This could involve using water as a solvent or employing solid-supported reagents to simplify purification.

Exploration of Unconventional Reactivity Patterns and Selectivity

The 1,2,4-oxadiazole (B8745197) ring is generally considered to be a stable aromatic system. The carbon atoms at the 3- and 5-positions are susceptible to nucleophilic attack, while the nitrogen atoms can act as nucleophiles. chemicalbook.com The bulky tert-butyl group and the electron-donating p-tolyl group in this compound will influence its reactivity.

Future research should aim to explore the less conventional reactivity of this molecule, which could lead to the discovery of novel chemical transformations:

Ring-Opening Reactions: Investigating the conditions under which the 1,2,4-oxadiazole ring can be selectively opened could provide access to novel acyclic structures that are otherwise difficult to synthesize.

C-H Functionalization: Direct functionalization of the C-H bonds on the p-tolyl ring, without disturbing the oxadiazole core, would be a powerful tool for creating a library of derivatives with diverse functionalities.

Photochemical and Electrochemical Reactions: Studying the behavior of this compound under photochemical or electrochemical conditions could reveal unique reactivity patterns and lead to the synthesis of novel compounds.

Catalytic Transformations: The development of catalytic methods for the selective functionalization of the molecule would be highly valuable. This could involve transition-metal catalysis for cross-coupling reactions or organocatalysis for asymmetric transformations.

Integration with Machine Learning for Predictive Chemistry and Materials Design

The integration of machine learning and artificial intelligence is revolutionizing chemical research. For a molecule like this compound, these computational tools can be leveraged in several ways:

Predictive Modeling of Properties: Machine learning models can be trained to predict various physicochemical and biological properties of molecules based on their structure. This would allow for the in silico screening of virtual libraries of derivatives of the title compound to identify candidates with desired properties for specific applications.

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the discovery of new synthetic routes and improving the efficiency of existing ones.

De Novo Molecular Design: Machine learning can be used to design entirely new molecules with specific desired properties. By using this compound as a starting point, novel oxadiazole derivatives with enhanced performance in areas like materials science or medicinal chemistry could be designed.

Advanced Characterization Techniques for In Situ Studies

A thorough understanding of the reaction mechanisms and dynamic behavior of this compound requires the use of advanced characterization techniques.

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time information about the species present in a reacting system. This would allow for the direct observation of reaction intermediates and the elucidation of complex reaction mechanisms.

X-ray Crystallography: While challenging for non-crystalline materials, obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure, bond lengths, and bond angles. This information is invaluable for understanding its reactivity and for computational modeling.

Mass Spectrometry Techniques: Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the fragmentation patterns of the molecule, providing insights into its structure and stability.

Potential for New Applications in Emerging Technologies

While currently designated as a research chemical, the unique combination of a stable heterocyclic core and tunable peripheral groups in this compound suggests its potential for application in a variety of emerging technologies.

Organic Electronics: The 1,2,4-oxadiazole ring is an electron-deficient system, which makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tert-butyl and p-tolyl groups can be modified to tune the electronic properties and solid-state packing of the material.

Protein Degraders: The search results indicate that this compound is considered a building block for protein degraders. This is a rapidly growing area of drug discovery, and further research could explore the incorporation of this specific oxadiazole into proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.

Agrochemicals: The 1,2,4-oxadiazole scaffold is present in some commercially available pesticides. Investigating the biological activity of derivatives of this compound could lead to the discovery of new and effective agrochemicals.

High-Energy Materials: The nitrogen-rich nature of the oxadiazole ring makes it a candidate for inclusion in high-energy materials. While the presence of the hydrocarbon substituents in the title compound may not be ideal for this application, it serves as a scaffold for the synthesis of more energetic derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1020253-10-4 | pharmaffiliates.com |

| Molecular Formula | C₁₃H₁₆N₂O | pharmaffiliates.com |

| Molecular Weight | 216.28 g/mol | pharmaffiliates.com |

| IUPAC Name | 5-(tert-butyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | - |

常见问题

Basic: What are the common synthetic routes for 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole, and how are yields optimized?

Methodological Answer:

The synthesis typically involves cyclization of amidoxime precursors or functionalization of pre-existing oxadiazole cores. For example, dibromo intermediates (e.g., 5-styryl oxadiazoles) can undergo dehydrobromination using sodium amide in liquid ammonia at -70°C to -60°C, yielding acetylene-substituted oxadiazoles. However, yields are moderate (32–54%) and sensitive to temperature; higher temperatures (-50°C) reduce efficiency due to side reactions . Optimization strategies include:

- Precursor purification to minimize impurities.

- Low-temperature control (-70°C) to suppress oligomerization.

- Base selection : NaNH₂ in NH₃ outperforms KOH or BuLi in reducing byproducts.

Advanced: How can researchers resolve contradictions in reported synthetic yields for 5-substituted 1,2,4-oxadiazoles?

Methodological Answer:

Discrepancies in yields (e.g., 9% vs. 54% in similar reactions) often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., para-bromophenyl) may inhibit dehydrobromination, leading to oligomers .

- Reaction monitoring : Use TLC or HPLC to track intermediate stability.

- Post-reaction analysis : Employ LC-MS or NMR to identify byproducts (e.g., styryl oxadiazole reduction products) .

Systematic parameter variation (temperature, base strength) and spectroscopic validation are critical for reproducibility.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) and confirms regiochemistry .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., tert-butyl group at δ ~1.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular formula and purity, especially for intermediates prone to degradation .

Advanced: How can the electrochemical properties of this compound be exploited in organic electronics?

Methodological Answer:

Oxadiazoles are electron-deficient, making them suitable as electron-transport layers (ETLs) . For example:

- Energy-level tuning : Introduce electron-withdrawing groups (e.g., nitro) to lower LUMO levels for improved charge injection .

- Device integration : Test in OLEDs or perovskites using spin-coating or vacuum deposition. Compare performance with standard ETLs like PBD or TAZ .

- Stability assays : Monitor thermal/photo-degradation under operational conditions.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Waste disposal : Segregate halogenated byproducts (e.g., dibromo intermediates) and collaborate with certified waste management services .

Advanced: How can researchers investigate the reaction mechanisms of this compound under superacidic conditions?

Methodological Answer:

Superacids like CF₃SO₃H or AlX₃ activate electrophilic pathways:

- In situ NMR : Monitor protonation states and intermediate formation.

- DFT calculations : Predict charge distribution and transition states for arylacetylene formation .

- Kinetic studies : Vary acid strength (e.g., zeolite vs. TfOH) to correlate reactivity with Brønsted/Lewis acidity.

Basic: What pharmacological screening methods are applicable to assess its bioactivity?

Methodological Answer:

- In vitro assays :

- Structure-activity relationships (SAR) : Modify substituents (e.g., replace p-tolyl with nitro groups) to enhance potency .

Advanced: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- Docking studies : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Molecular dynamics : Simulate stability in biological membranes to optimize pharmacokinetics.

Basic: What are the key challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Solvent selection : Use ethanol or ethyl acetate for slow evaporation, favoring monoclinic crystal systems .

- Intermolecular interactions : Weak C–H⋯N hydrogen bonds stabilize the lattice; confirm via crystallographic data .

Advanced: How can researchers mitigate low yields in scale-up synthesis?

Methodological Answer:

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., dehydrobromination) .

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps .

- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。